REACTION_CXSMILES
|
[Cl-].[Na+].[Cl:3][C:4]1[CH:30]=[CH:29][C:7]([NH:8][C:9]2[CH:17]=[C:16]([C:18]([OH:20])=O)[C:15]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)=[CH:14][C:10]=2[C:11]([OH:13])=O)=[CH:6][CH:5]=1.P(=O)(O)(O)O.CO>O>[CH:5]1[C:4]([Cl:3])=[CH:30][C:29]2[C:11]([C:10]3[C:9]([NH:8][C:7]=2[CH:6]=1)=[CH:17][C:16]1[C:18]([C:23]2[CH:24]=[C:25]([Cl:28])[CH:26]=[CH:27][C:22]=2[NH:21][C:15]=1[CH:14]=3)=[O:20])=[O:13] |f:0.1|
|
Name
|
polyphosphoric acid
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NC2=C(C(=O)O)C=C(C(=C2)C(=O)O)NC2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resultant melt was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 110°-115° C. for five hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After the viscous solution was cooled to 90°-95° C.
|
Type
|
ADDITION
|
Details
|
to rise during the addition to about 64° C., with the temperature
|
Type
|
ADDITION
|
Details
|
being controlled during addition
|
Type
|
TEMPERATURE
|
Details
|
by external cooling
|
Type
|
ADDITION
|
Details
|
adjustment of melt addition rate
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After the resultant slurry was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid component was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until acid-free
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
After the slurry was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the solid component was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Here, the wet cake was dried in an oven at 60° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |